molecular formula C13H17BrClN B14647828 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide CAS No. 56079-67-5

1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide

Cat. No.: B14647828
CAS No.: 56079-67-5
M. Wt: 302.64 g/mol
InChI Key: TYXSMKUPNSWBON-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroethyl group attached to a phenyl-substituted dihydropyridine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The initial step often involves the formation of the dihydropyridine ring through a cyclization reaction.
    • The chloroethyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with a chloroethylating agent under controlled conditions.
    • The phenyl group is usually added through a Friedel-Crafts alkylation or acylation reaction.
    • The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
  • Industrial Production Methods

    • Industrial production may involve optimization of reaction conditions to maximize yield and purity.
    • Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide undergoes various chemical reactions, including:

  • Types of Reactions

      Oxidation: The compound can be oxidized to form corresponding N-oxides.

      Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

      Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

      Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

      Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.

  • Major Products

    • Oxidation yields N-oxides.
    • Reduction produces piperidine derivatives.
    • Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide has diverse applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in studies to understand the interaction of chloroethyl groups with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic applications, particularly in the treatment of certain cancers.
    • Studied for its ability to cross biological membranes and target specific cellular pathways.
  • Industry

    • Utilized in the production of specialty chemicals and intermediates.
    • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide involves several key steps:

    Molecular Targets and Pathways:

Comparison with Similar Compounds

1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but lacks the phenyl group, leading to different biological activities.

      1-(2-Chloroethyl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a dihydropyridine ring, resulting in distinct chemical properties.

      Semustine: An alkylating agent used in chemotherapy, shares the chloroethyl group but has a different overall structure and application.

  • Uniqueness

    • The presence of the phenyl group in this compound provides additional hydrophobic interactions, enhancing its binding affinity to certain biological targets.
    • The dihydropyridine ring offers unique electronic properties that can influence its reactivity and interaction with biological molecules.

Properties

CAS No.

56079-67-5

Molecular Formula

C13H17BrClN

Molecular Weight

302.64 g/mol

IUPAC Name

1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide

InChI

InChI=1S/C13H16ClN.BrH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H

InChI Key

TYXSMKUPNSWBON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCl.Br

Origin of Product

United States

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